N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C27H17N3OS2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of quinoline derivatives known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that incorporate thiazole and quinoline moieties, which are crucial for its biological activity. The synthetic pathway often includes the formation of intermediates such as 4,5-dihydroacenaphtho[5,4-d]thiazole derivatives, which serve as precursors.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have been evaluated for their ability to overcome multidrug resistance (MDR) in cancer cells. A notable study demonstrated that specific derivatives could inhibit P-glycoprotein (P-gp), a key efflux transporter associated with MDR, thereby enhancing the efficacy of chemotherapy agents in resistant cancer cell lines .
Table 1: Summary of Anticancer Activity Studies
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. Research indicates that quinoline derivatives can disrupt quorum sensing (QS) mechanisms in bacteria, which are essential for biofilm formation and virulence. The compound's ability to inhibit violacein production in C. violaceum suggests potential applications in treating infections where biofilm formation is a concern .
Table 2: Antimicrobial Activity Results
Compound Tested | Concentration (µM) | Effect on Violacein Production (%) |
---|---|---|
N-(4,5-dihydroacenaphtho... | 400 | 85% reduction |
Control (Quercetin) | 400 | 90% reduction |
The biological activity of this compound is attributed to several mechanisms:
- P-glycoprotein Modulation : The compound effectively inhibits P-gp activity, reducing drug efflux and increasing intracellular concentrations of chemotherapeutic agents.
- Induction of Apoptosis : Studies have shown that certain derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Quorum Sensing Inhibition : By interfering with bacterial communication systems, the compound may reduce pathogenicity and biofilm formation.
Case Studies
A case study involving the use of a derivative similar to this compound demonstrated significant tumor regression in animal models when combined with standard chemotherapy drugs. The study emphasized the importance of this compound in enhancing therapeutic outcomes in resistant cancer types .
Propriétés
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3OS2/c31-26(19-14-21(22-9-4-12-32-22)28-20-8-2-1-6-17(19)20)30-27-29-25-18-7-3-5-15-10-11-16(24(15)18)13-23(25)33-27/h1-9,12-14H,10-11H2,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEWEYZNXBHONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=CS7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.